molecular formula C23H24N2O3S B4056624 N-{4-[(butylamino)sulfonyl]phenyl}-4-biphenylcarboxamide

N-{4-[(butylamino)sulfonyl]phenyl}-4-biphenylcarboxamide

Cat. No.: B4056624
M. Wt: 408.5 g/mol
InChI Key: YKQMTKNHHFRTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(butylamino)sulfonyl]phenyl}-4-biphenylcarboxamide is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.15076381 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Evaluation

N-{4-[(butylamino)sulfonyl]phenyl}-4-biphenylcarboxamide derivatives have been synthesized and evaluated for their anticancer properties. A study by Ravichandiran et al. (2019) explored the synthesis of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. These compounds, including derivatives with similar functional groups to this compound, demonstrated potent cytotoxic activity against human cancer cell lines such as A549, HeLa, and MCF‐7, with low toxicity in normal human kidney HEK293 cells. The compounds induced apoptosis and arrested the cell cycle at the G1 phase through upregulation of caspase proteins, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Electrophilic Reactions and Spectroscopy

In the field of organic synthesis and spectroscopic analysis, this compound derivatives have been utilized in studies examining electrophilic reactions and electron spin resonance (ESR) spectroscopy. MiuraYozo et al. (1978) investigated N-Sulfinylaminyls generated from sulfinamides by hydrogen-abstraction using t-butoxyls, analyzed by ESR spectroscopy. The study highlighted the electron delocalization patterns and provided insights into the electronic structure of these compounds, which are crucial for understanding their reactivity and interaction mechanisms (MiuraYozo et al., 1978).

Chemical Sensing Applications

Azo sulfonamide chromophores, similar in structure to this compound, have been investigated for their nonlinear optical (NLO) materials properties and potential in chemical sensing applications. Kucharski et al. (2010) studied the azo sulfonamide chromophores containing long aliphatic chains for their ability to form diffraction grating and their NLO properties. This research demonstrated the utility of such compounds in developing advanced materials for optical data storage, photonic devices, and sensors, showcasing the broad applicability of this compound derivatives in material science (Kucharski et al., 2010).

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-2-3-17-24-29(27,28)22-15-13-21(14-16-22)25-23(26)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-16,24H,2-3,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQMTKNHHFRTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(butylamino)sulfonyl]phenyl}-4-biphenylcarboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(butylamino)sulfonyl]phenyl}-4-biphenylcarboxamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(butylamino)sulfonyl]phenyl}-4-biphenylcarboxamide
Reactant of Route 4
Reactant of Route 4
N-{4-[(butylamino)sulfonyl]phenyl}-4-biphenylcarboxamide
Reactant of Route 5
Reactant of Route 5
N-{4-[(butylamino)sulfonyl]phenyl}-4-biphenylcarboxamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(butylamino)sulfonyl]phenyl}-4-biphenylcarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.